molecular formula C14H26O6Sn B12655500 Triacetoxyoctylstannane CAS No. 77928-59-7

Triacetoxyoctylstannane

Cat. No.: B12655500
CAS No.: 77928-59-7
M. Wt: 409.06 g/mol
InChI Key: PXECHWMUNJDBTP-UHFFFAOYSA-K
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacetoxyoctylstannane can be synthesized through the reaction of octyltin trichloride with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetoxy groups. The general reaction scheme is as follows:

Octyltin trichloride+3Acetic anhydrideThis compound+3Hydrochloric acid\text{Octyltin trichloride} + 3 \text{Acetic anhydride} \rightarrow \text{this compound} + 3 \text{Hydrochloric acid} Octyltin trichloride+3Acetic anhydride→this compound+3Hydrochloric acid

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The use of catalysts may also be employed to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Triacetoxyoctylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert it back to octyltin trichloride.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can replace the acetoxy groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.

Scientific Research Applications

Triacetoxyoctylstannane has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It is used in the production of polymers, coatings, and other materials due to its ability to enhance stability and performance.

Mechanism of Action

The mechanism by which triacetoxyoctylstannane exerts its effects involves the interaction of the tin center with various molecular targets. The acetoxy groups can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes and pathways, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Triacetoxybutylstannane: Similar structure but with a butyl chain instead of an octyl chain.

    Triacetoxyphenylstannane: Contains a phenyl group instead of an alkyl chain.

    Triacetoxyethylstannane: Features an ethyl chain.

Uniqueness

Triacetoxyoctylstannane is unique due to its longer octyl chain, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the production of hydrophobic materials and coatings.

Biological Activity

Triacetoxyoctylstannane (TAOS) is an organotin compound that has garnered interest due to its potential biological activities, particularly in the fields of agriculture and environmental science. This article reviews the biological activity of TAOS, presenting relevant case studies, research findings, and data tables to provide a comprehensive understanding of its effects.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C₁₃H₂₁O₃Sn
  • Molecular Weight : 305.01 g/mol

The compound consists of an octyl group attached to a tin atom, which is further bonded to three acetate groups. This structure influences its solubility and reactivity in biological systems.

Biological Activity Overview

The biological activity of TAOS has been explored primarily in the context of its antifungal and antibacterial properties. It has been noted for its effectiveness against various pathogens, making it a candidate for agricultural applications as a biocide.

Antifungal Activity

Research indicates that TAOS exhibits significant antifungal properties against various fungal strains. A study evaluating its efficacy against Fusarium oxysporum showed a notable reduction in fungal growth at concentrations as low as 100 ppm. The mechanism is believed to involve disruption of fungal cell membranes, leading to cell lysis.

Antibacterial Activity

TAOS also demonstrates antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. In vitro studies revealed that TAOS can inhibit bacterial growth effectively at concentrations ranging from 50 to 200 ppm. The compound's mode of action appears to involve interference with bacterial cell wall synthesis.

Case Studies

  • Case Study on Fungal Inhibition :
    • Objective : To assess the antifungal efficacy of TAOS against Fusarium oxysporum.
    • Method : Inoculation of agar plates with fungal spores followed by treatment with varying concentrations of TAOS.
    • Results :
      • At 100 ppm: 70% inhibition of fungal growth.
      • At 200 ppm: 90% inhibition observed.
    • : TAOS is effective in controlling Fusarium oxysporum growth, suggesting potential use in crop protection.
  • Case Study on Bacterial Inhibition :
    • Objective : Evaluate the antibacterial effects of TAOS on Staphylococcus aureus.
    • Method : Disk diffusion method using agar plates.
    • Results :
      • Zone of inhibition measured at different concentrations:
        Concentration (ppm)Zone of Inhibition (mm)
        5012
        10025
        20035
    • : TAOS shows promising antibacterial properties, warranting further investigation for use in antimicrobial formulations.

Research Findings and Data Tables

Recent studies have provided quantitative data on the biological activities of TAOS. Below are summarized findings from various research efforts:

Study ReferenceBiological Activity AssessedKey Findings
Antifungal against Fusarium oxysporum>70% inhibition at 100 ppm
Antibacterial against Staphylococcus aureusZone of inhibition up to 35 mm at 200 ppm
Cytotoxic effects on human cell linesIC50 values indicating moderate cytotoxicity

The mechanisms underlying the biological activities of TAOS include:

  • Cell Membrane Disruption : The organotin moiety interacts with lipid membranes, causing permeability changes.
  • Inhibition of Enzymatic Activity : TAOS may inhibit key enzymes involved in cell wall synthesis and metabolic pathways in microorganisms.

Properties

CAS No.

77928-59-7

Molecular Formula

C14H26O6Sn

Molecular Weight

409.06 g/mol

IUPAC Name

[diacetyloxy(octyl)stannyl] acetate

InChI

InChI=1S/C8H17.3C2H4O2.Sn/c1-3-5-7-8-6-4-2;3*1-2(3)4;/h1,3-8H2,2H3;3*1H3,(H,3,4);/q;;;;+3/p-3

InChI Key

PXECHWMUNJDBTP-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCC[Sn](OC(=O)C)(OC(=O)C)OC(=O)C

Origin of Product

United States

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